molecular formula C22H18N4O4 B12906752 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)

4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)

Cat. No.: B12906752
M. Wt: 402.4 g/mol
InChI Key: AZVYBOWEOYDLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is a complex organic compound with a unique structure that includes bifuran and benzimidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) typically involves the reaction of bifuran derivatives with benzimidamide precursors. One common method involves the use of bifuran-5,5’-dicarboxylic acid as a starting material, which is then reacted with N-hydroxybenzimidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) .

Chemical Reactions Analysis

Types of Reactions

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran-5,5’-dicarboxylic acid derivatives, while reduction may produce bifuran-5,5’-diamine derivatives .

Scientific Research Applications

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is unique due to its combination of bifuran and benzimidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N'-hydroxy-4-[5-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C22H18N4O4/c23-21(25-27)15-5-1-13(2-6-15)17-9-11-19(29-17)20-12-10-18(30-20)14-3-7-16(8-4-14)22(24)26-28/h1-12,27-28H,(H2,23,25)(H2,24,26)

InChI Key

AZVYBOWEOYDLRW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)/C(=N/O)/N)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NO)N)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.